Compound Description: Osimertinib mesylate is an antineoplastic agent used in the treatment of non-small cell lung cancer. A study focused on developing an analytical method to quantify a specific genotoxic impurity within Osimertinib mesylate samples.
Relevance: While Osimertinib mesylate does not share the core indole-propanamide structure of (2R)-2-(acetylamino)-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}propanamide, the genotoxic impurity "3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide" identified within Osimertinib mesylate contains a 1-methyl-1H-indol-3-yl moiety. This moiety is structurally similar to the 2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl group present in (2R)-2-(acetylamino)-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}propanamide, highlighting a common indole-based structural element.
Compound Description: This compound, denoted as (S)-1 in the referenced study, is a potent non-peptidic formyl peptide receptor (FPR) agonist. Researchers investigated its potential as a positron emission tomography (PET) radioligand for visualizing FPRs in the brain.
Relevance: This compound shares the core indole-propanamide structure with (2R)-2-(acetylamino)-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}propanamide. Both compounds feature a propanamide group directly connected to the indole ring. This structural similarity suggests potential for overlapping biological activity and highlights the importance of the indole-propanamide motif in medicinal chemistry.
Compound Description: This compound, also known as ZENECA ZD3523, is a potent, orally active leukotriene receptor antagonist. It exhibits high binding affinity for LTD4 receptors and potent antagonistic activity against LTE4-induced bronchoconstriction.
Relevance: ZENECA ZD3523 features a 3-(arylmethyl)-1H-indole-5-carboxamide core structure, similar to (2R)-2-(acetylamino)-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}propanamide. Both compounds share the indole ring system with a substituent at the 3-position and a carboxamide group at the 5-position. This common structural framework indicates potential for similar biological activity profiles.
Compound Description: TROX-1 is a small-molecule, state-dependent blocker of voltage-gated calcium channels (Cav), particularly Cav2.2 (N-type calcium channels). It exhibits analgesic effects in preclinical models, suggesting its potential as a therapeutic agent for chronic pain. [, ]
Relevance: This compound shares a structural resemblance with (2R)-2-(acetylamino)-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}propanamide, particularly in the indole ring system substituted at the 3-position and the presence of an acetamide group. This structural similarity underscores the potential for developing indole-based compounds with diverse biological activities.
Compound Description: LLY-2707 is a novel and selective glucocorticoid receptor antagonist (GRA) that has demonstrated efficacy in reducing atypical antipsychotic-associated weight gain in rats.
Relevance: While LLY-2707 shares the indole core structure with (2R)-2-(acetylamino)-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}propanamide, it features a distinct substitution pattern. Notably, it lacks the propanamide side chain present in the target compound, demonstrating how modifications to the indole core can yield compounds with diverse pharmacological profiles.
Compound Description: This compound serves as a key intermediate in the synthesis of various 2-phenylquinoline-4(3H)-one derivatives, some of which exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Relevance: This compound shares the 1H-indol-3-yl moiety with (2R)-2-(acetylamino)-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}propanamide, but it differs significantly in the remaining structure. It lacks the propanamide side chain and incorporates a quinazolinone ring system. This comparison highlights the diverse ways in which the indole scaffold can be incorporated into more complex structures for developing molecules with different pharmacological properties.
Compound Description: GSK2292767A is a novel, low-solubility inhaled phosphoinositide 3-kinase delta (PI3Kδ) inhibitor designed as an alternative to nemiralisib. It demonstrated good lung retention but only transient target engagement in human studies.
Relevance: While GSK2292767A is structurally distinct from (2R)-2-(acetylamino)-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}propanamide, it is categorized as a PI3Kδ inhibitor. This information provides context for understanding the broader landscape of kinase inhibitors and their potential applications, even if the specific structures differ.
Compound Description: Nemiralisib is a highly soluble inhaled inhibitor of PI3Kδ with a lung profile consistent with once-daily dosing. It serves as a comparator for GSK2292767A in the referenced study.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.